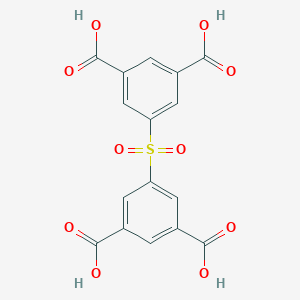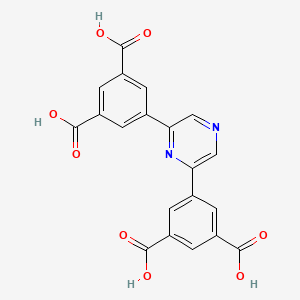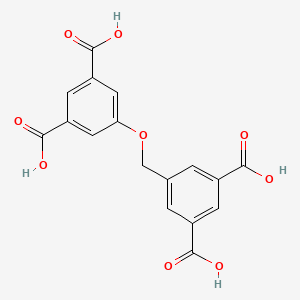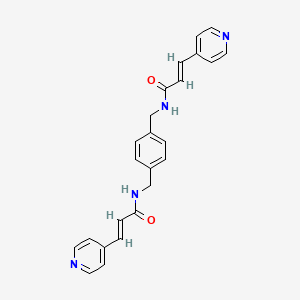
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene is a useful research compound. Its molecular formula is C38H28N8 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Xu et al. (2021) reported that this compound can be used as a mechanochromic material, a sensor for detection of DMF (Dimethylformamide), and a fluorescence material for sensing Fe(III) ions (Xu et al., 2021).
Verkerk et al. (2002) explored the use of Tetrakis(2-hydroxyphenyl)ethene and its derivatives in polymetallic coordination chemistry and catalysis, noting their role in promoting multiple metal bridging over chelating coordination modes (Verkerk et al., 2002).
Potapov et al. (2011) synthesized a novel polydentate pyrazolyl-ethene ligand by combining 1H-pyrazole and 1,1,2,2-Tetrabromoethane in a superbasic medium (Potapov et al., 2011).
Rivero et al. (2020) demonstrated that 1,1,2,2-tetrakis(4-aminophenyl)ethene can bind to gold electrodes for single-molecule conductance measurements, helping alleviate destructive quantum interference (Rivero et al., 2020).
Fujita et al. (2004) found that Tetrakis(2-hydroxyphenyl)ethene derivatives are useful in coordination chemistry, similar to calix[4]arene systems (Fujita et al., 2004).
Zhang et al. (2015) identified that Tetra(4,5,9,10-tetrahydropyren-2-yl)ethene has a high fluorescence quantum yield, making it a promising material for solid-state photoluminescence research (Zhang et al., 2015).
Wang et al. (2020) utilized Tetraphenylethene-Based Supramolecular Coordination Frameworks as fluorescent platforms and energy donors for efficient artificial light-harvesting materials and cancer cell imaging (Wang et al., 2020).
properties
IUPAC Name |
1-[4-[1,2,2-tris(4-imidazol-1-ylphenyl)ethenyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N8/c1-9-33(43-21-17-39-25-43)10-2-29(1)37(30-3-11-34(12-4-30)44-22-18-40-26-44)38(31-5-13-35(14-6-31)45-23-19-41-27-45)32-7-15-36(16-8-32)46-24-20-42-28-46/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWGRFXRBZACML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)



![2',5'-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197850.png)
![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B8197853.png)